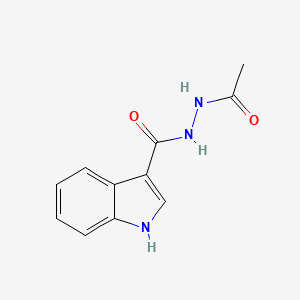

N'-acetyl-1H-indole-3-carbohydrazide

Description

Significance of the Indole (B1671886) Heterocycle in Chemical Biology and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in the realm of biologically active molecules. researchgate.net Its presence is widespread in nature, forming the core of the essential amino acid tryptophan and a vast array of natural products and pharmaceuticals. researchgate.net The indole nucleus is a key component in numerous drugs, including the anti-cancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the antidepressant amedalin. nih.gov

The versatility of the indole scaffold lies in its ability to be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for drug discovery. researchgate.net Its chemical reactivity and ability to participate in various biological interactions have made it a focal point for the design of compounds targeting a wide range of diseases. nih.gov

Role of the Hydrazide and Hydrazone Moieties in Biologically Active Molecules

Hydrazides and their corresponding hydrazone derivatives are recognized for their broad spectrum of biological activities. nih.gov The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key feature in many bioactive compounds, contributing to their pharmacological effects. nih.gov These functional groups are known to be present in molecules with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov

The ability of the hydrazone group to form stable complexes with metal ions and to participate in hydrogen bonding interactions is crucial to its biological activity. This moiety serves as a versatile linker and pharmacophore in the design of novel therapeutic agents.

Overview of Indole-3-Carbohydrazide Derivatives as Versatile Synthetic Precursors and Scaffolds

Indole-3-carbohydrazide serves as a highly versatile starting material for the synthesis of a wide array of heterocyclic compounds and derivatives with significant biological potential. Its utility as a synthetic precursor stems from the reactivity of the hydrazide functional group, which can readily undergo condensation reactions with various aldehydes and ketones to form indole acylhydrazones. researchgate.net

Furthermore, the indole-3-carbohydrazide scaffold has been elaborated into more complex heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, each with its own distinct pharmacological profile. nih.gov Researchers have extensively used this precursor to generate libraries of compounds for screening against various diseases, including cancer, microbial infections, and inflammatory disorders. researchgate.netnih.gov

Research Landscape of N'-acetyl-1H-indole-3-carbohydrazide and Related Indole Acylhydrazones

While extensive research has been conducted on a multitude of N'-substituted indole-3-carbohydrazide derivatives, specific studies focusing solely on This compound are limited. This compound is often synthesized as an intermediate in the preparation of more complex molecules. The acetylation of the terminal nitrogen of the hydrazide can be a strategic step to modify the electronic and steric properties of the molecule or to serve as a protected form during a multi-step synthesis.

The broader class of indole acylhydrazones, which includes this compound as a fundamental member, has been the subject of numerous investigations. These studies have revealed a wide range of biological activities, providing a basis to infer the potential of the N'-acetyl derivative.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of indole hydrazone derivatives. For instance, a series of indole-3-aldehyde hydrazones were evaluated for their in vitro antimicrobial activities against various bacteria and fungi, with some compounds showing significant activity. While not the N'-acetyl derivative, this research indicates the potential for the indole hydrazone scaffold to exhibit antimicrobial properties.

Anticancer Activity: The anticancer potential of indole-based hydrazones is a significant area of research. Studies on various N'-substituted indole-3-carbohydrazides have demonstrated potent cytotoxic activity against several human cancer cell lines. For example, a series of (E)-N'-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core exhibited significant cytotoxicity against colon, prostate, and lung cancer cell lines. Another study on isatin-indole conjugates, derived from indole-3-carbohydrazide, showed potent antiproliferative activity against colorectal cancer cells. researchgate.net These findings suggest that the indole-3-carbohydrazide scaffold is a promising framework for the development of novel anticancer agents.

The research on related indole acylhydrazones provides a strong rationale for the further investigation of this compound. Its simpler structure could serve as a valuable tool to understand the fundamental structure-activity relationships within this class of compounds. The acetyl group, while small, can significantly influence the molecule's polarity, solubility, and ability to participate in hydrogen bonding, thereby affecting its biological activity. Future research dedicated to the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its potential as a bioactive agent.

Structure

3D Structure

Properties

IUPAC Name |

N'-acetyl-1H-indole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPZRQPTYGHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N'-acetyl-1H-indole-3-carbohydrazide and its Analogues

The synthesis of this compound is typically achieved through a sequential process involving the formation of a carbohydrazide (B1668358) intermediate followed by an acetylation step. Analogues, particularly those substituted at the indole (B1671886) nitrogen, are also prepared using similar foundational strategies.

The primary route to obtaining the core indole-3-carbohydrazide structure begins with the hydrazinolysis of an indole-3-carboxylic acid ester, such as methyl 1H-indole-3-carboxylate. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303).

The general procedure consists of adding methyl 1H-indole-3-carboxylate to a solution of hydrazine monohydrate in a solvent like ethanol (B145695) and heating the mixture under reflux, typically around 80°C, for a few hours. nih.gov Upon completion, the reaction mixture is cooled, and the product, 1H-indole-3-carbohydrazide, is precipitated by adding a water/ice mixture and can then be isolated by filtration in excellent yields. nih.gov This method is a standard and efficient way to convert the ester into the corresponding hydrazide, which serves as the key intermediate for further modifications. nih.govnih.gov

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| Methyl 1H-indole-3-carboxylate | Hydrazine Monohydrate (99%) | Ethanol | Reflux (80°C), 2h | 1H-indole-3-carbohydrazide | Excellent |

This table is based on the general procedure described in the cited literature. nih.gov

To obtain the target compound, this compound, the terminal amino group of the 1H-indole-3-carbohydrazide intermediate is acetylated. A common and effective method for this transformation is the use of acetic anhydride. evitachem.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and acid scavenger. evitachem.com The carbohydrazide is treated with acetic anhydride, leading to the formation of the N'-acetyl derivative. evitachem.com This selective acetylation of the hydrazide moiety is a crucial step in the synthesis of the title compound and its analogues.

Analogues of indole-3-carbohydrazide, where the indole nitrogen is substituted, are valuable precursors for creating more complex molecules. For instance, N-1 substituted carbohydrazides, such as 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide, serve as foundational building blocks in the synthesis of potential antitumor agents. researchgate.netnih.gov These precursors are reacted with various electrophiles to build elaborate structures. A primary application involves their condensation with aldehydes or isatins to form (E)-N′-benzylidene-carbohydrazides and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides, respectively. researchgate.netnih.gov This demonstrates that N-1 substituted indole carbohydrazides, including the 1-methyl analogue, are key intermediates for generating diverse libraries of bioactive compounds. researchgate.net

Derivatization Strategies of this compound and Related Indole Carbohydrazides

The indole carbohydrazide scaffold is a versatile platform for further chemical transformations, primarily through reactions involving the hydrazide functional group.

A significant derivatization strategy for indole carbohydrazides is their condensation with various aromatic aldehydes to produce indole N-acylhydrazone derivatives. nih.gov This reaction typically involves heating the indole carbohydrazide with a selected aromatic aldehyde in a suitable solvent system, such as water and glacial acetic acid. nih.gov This straightforward aldol (B89426) condensation leads to the formation of a Schiff base, yielding the corresponding N'-arylmethylene-1H-indole-3-carbohydrazide. nih.gov This method has been successfully used to synthesize a wide array of derivatives with different substituents on the aromatic ring, often in good yields. nih.gov

| Aromatic Aldehyde Used in Condensation | Resulting N-Acylhydrazone Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-1H-indole-3-carbohydrazide | 92% | 256-259 |

| 2-Methoxybenzaldehyde | N'-(2-methoxybenzylidene)-1H-indole-3-carbohydrazide | 69% | 229-231 |

| 3-Chlorobenzaldehyde | N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide | 78% | 288-291 |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide | 74% | 265-267 |

Indole carbohydrazides and their derivatives can undergo intramolecular cyclization to generate fused heterocyclic systems, which are of significant interest in medicinal chemistry. For example, N′-chloroacetylindole hydrazides can be cyclized to form 1,3,4-oxadiazine rings. When these N′-chloroacetylindole hydrazide intermediates are treated with a base like sodium hydroxide (B78521) in a solvent such as dimethylformamide, they undergo intramolecular cyclization to yield 5,6-dihydro-indole-1,3,4-oxadiazin-5-one derivatives.

Another important cyclization pathway involves hydrazone derivatives. Indole-containing hydrazones can be cyclized to create fused polycyclic systems. For instance, certain indole hydrazone derivatives are precursors to 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles, effectively fusing a triazine ring to the indole core.

Cyclization Reactions to Form Fused Heterocyclic Systems

Synthesis of Pyridazino[4,5-b]indole Derivatives

The fusion of a pyridazine (B1198779) ring to the indole core results in the formation of pyridazino[4,5-b]indoles, a class of compounds with notable biological activities. A key synthetic strategy to achieve this scaffold involves the utilization of acetyl indole-3-carbohydrazide as a precursor. The reaction of 2-acetylindole-3-carboxylic acid with hydrazine hydrate at elevated temperatures is a known method for the preparation of pyridazino[4,5-b]indol-4-one. While direct synthesis from this compound is less commonly documented, the inherent reactivity of the hydrazide functional group suggests its potential for cyclization with suitable dicarbonyl compounds or their equivalents to form the pyridazine ring.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-acetylindole-3-carboxylic acid | Hydrazine hydrate, elevated temperature | Pyridazino[4,5-b]indol-4-one | uobasrah.edu.iq |

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through several established methods. One common approach involves the cyclodehydration of the diacylhydrazine precursor.

Using Phosphorus Oxychloride:

A widely employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride (POCl3) as a dehydrating agent. nih.govmdpi.com In this context, this compound can be reacted with a carboxylic acid in the presence of POCl3 to yield the corresponding 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazole. The reaction typically proceeds by refluxing the reactants in an excess of phosphorus oxychloride. mdpi.com

Using Carbon Disulfide:

An alternative route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution. nih.govjchemrev.com this compound, upon treatment with carbon disulfide in the presence of a base like potassium hydroxide, would likely form a dithiocarbazate intermediate, which upon acidification, cyclizes to the corresponding 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol. nih.govacs.orgresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Acylhydrazide and Carboxylic Acid | Phosphorus Oxychloride | 2,5-disubstituted-1,3,4-oxadiazole | nih.govmdpi.com |

| Acylhydrazide | Carbon Disulfide, Base | 5-substituted-1,3,4-oxadiazole-2-thiol | nih.govjchemrev.comacs.orgresearchgate.net |

Synthesis of Triazole Derivatives

The carbohydrazide moiety of this compound is a key functional group for the construction of 1,2,4-triazole (B32235) rings. A common synthetic pathway involves the initial conversion of the carbohydrazide to a thiosemicarbazide (B42300) derivative. This is typically achieved by reacting the carbohydrazide with an isothiocyanate. The resulting N,N'-disubstituted thiosemicarbazide can then undergo cyclization under basic conditions to afford the corresponding 1,2,4-triazole-3-thiol derivative. For instance, reaction of a hydrazide with an aryl isothiocyanate, followed by refluxing with a base like sodium hydroxide, yields the 4-aryl-5-substituted-1,2,4-triazole-3-thiol.

Another important route is the hydrazinolysis of a 1,3,4-oxadiazole-2-thione, which can be prepared from the carbohydrazide as described previously. This reaction leads to the formation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. acs.org

| Intermediate | Reagents for Cyclization | Product | Reference |

| N,N'-disubstituted thiosemicarbazide | Base (e.g., NaOH) | 4-Aryl-5-substituted-1,2,4-triazole-3-thiol | dergipark.org.tr |

| 1,3,4-Oxadiazole-2-thione | Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thiol | acs.org |

Generation of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from this compound is a less direct transformation compared to the formation of other five-membered heterocycles. However, the van Leusen imidazole synthesis offers a potential pathway. mdpi.com This reaction typically involves the condensation of an aldehyde with an amine to form an imine, which then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the imidazole ring. mdpi.com To utilize this compound in this synthesis, it would likely need to be first converted to an appropriate aldehyde precursor. For instance, the indole-3-carboxaldehyde (B46971) could be used as the starting aldehyde.

Formation of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound typically proceeds through a thiosemicarbazide intermediate. The carbohydrazide is first reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate can then be cyclized to the 2-amino-1,3,4-thiadiazole (B1665364) derivative. mjcce.org.mk The cyclization is often achieved by treatment with a dehydrating agent or an oxidizing agent. For example, heating the thiosemicarbazone in the presence of ferric chloride has been shown to effect the cyclization to the corresponding 2-amino-5-indolyl-1,3,4-thiadiazole. nih.gov Alternatively, cyclization of thiosemicarbazides can be achieved using acidic catalysts like sulfuric acid or phosphorus oxychloride. nih.gov

| Intermediate | Reagents for Cyclization | Product | Reference |

| Indole-3-thiosemicarbazone | Ferric Chloride | 2-Amino-5-(1H-indol-3-yl)-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide | Acid catalyst (e.g., H2SO4, POCl3) | 2-Amino-1,3,4-thiadiazole | nih.gov |

Reactions Leading to Indole-Based Sulfonamide Derivatives

This compound can be transformed into indole-based sulfonamide derivatives. A synthetic approach involves the reaction of a similar compound, 5-fluoro-1H-indole-3-carbohydrazide, with various aryl sulfonyl chlorides in the presence of pyridine. openmedicinalchemistryjournal.com This reaction leads to the formation of N'-arylsulfonyl-1H-indole-3-carbohydrazides. The acetyl group on the terminal nitrogen of this compound might need to be cleaved prior to the sulfonylation reaction, or the reaction conditions could be adjusted to favor the reaction at the desired nitrogen atom.

| Starting Material | Reagents | Product | Reference |

| 5-fluoro-1H-indole-3-carbohydrazide | Aryl sulfonyl chloride, Pyridine | N'-arylsulfonyl-5-fluoro-1H-indole-3-carbohydrazide | openmedicinalchemistryjournal.com |

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

While this compound itself is not the direct substrate for Knoevenagel condensation, its precursor, indole-3-carboxaldehyde, readily undergoes this reaction. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, such as piperidine (B6355638), to form an α,β-unsaturated product. acgpubs.org

A variety of 1-acetyl-1H-indol-3-yl derivatives can be prepared by first performing a Knoevenagel condensation between indole-3-carboxaldehyde and active methylene compounds like malononitrile, ethyl cyanoacetate, or nitromethane. acgpubs.org The resulting indole-3-yl derivatives can then be N-acetylated using acetyl chloride to yield the final products. acgpubs.org This two-step process provides access to a wide range of C3-substituted N-acetylindole derivatives.

| Aldehyde | Active Methylene Compound | Catalyst | Product of Condensation | Subsequent Reaction | Final Product | Reference |

| Indole-3-carboxaldehyde | Malononitrile | Piperidine | 2-(1H-indol-3-ylmethylene)malononitrile | Acetylation with Acetyl Chloride | 2-(1-acetyl-1H-indol-3-ylmethylene)malononitrile | acgpubs.org |

| Indole-3-carboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | Acetylation with Acetyl Chloride | Ethyl 3-(1-acetyl-1H-indol-3-yl)-2-cyanoacrylate | acgpubs.org |

| Indole-3-carboxaldehyde | Nitromethane | Piperidine | 3-(2-nitrovinyl)-1H-indole | Acetylation with Acetyl Chloride | 1-acetyl-3-(2-nitrovinyl)-1H-indole | acgpubs.org |

Base Condensation Reactions with Aryl Amines

The synthesis of N'-substituted-1H-indole-3-carbohydrazides can be achieved through amide coupling reactions. While direct base-catalyzed condensation with aryl amines is less commonly detailed, analogous reactions with substituted aryl acids provide insight into the reactivity of the carbohydrazide moiety. For instance, the coupling of 1H-indazole-3-carboxylic acid hydrazide with various aryl acids has been successfully carried out using O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base in N,N-Dimethylformamide (DMF). jocpr.com This method affords the corresponding N'-aroyl-1H-indazole-3-carbohydrazides in a process that involves the formation of an amide bond. jocpr.com

A plausible synthetic route for the base-catalyzed reaction of this compound with aryl amines would likely involve the activation of the carbohydrazide or the amine to facilitate nucleophilic attack. The reaction of indole-2-carboxylic acid with substituted benzyl (B1604629) hydrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent in dichloromethane (B109758) is another example of forming a carbohydrazide linkage. mdpi.com

A related condensation reaction involves heating 1H-indole-3-carbohydrazide with aromatic aldehydes in the presence of a few drops of glacial acetic acid in water, which leads to the formation of Schiff bases. nih.gov This highlights the reactivity of the terminal nitrogen of the hydrazide group.

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxylic acid hydrazide, Substituted aryl acids | HATU, DIPEA, DMF, Room Temperature | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives | jocpr.com |

| Indole-2-carboxylic acid, Substituted benzyl hydrazine | EDCI, CH2Cl2, 24h stirring | Substituted-N-benzyl-1H-indole-2-carbohydrazide | mdpi.com |

| 1H-Indole-3-carbohydrazide, Aromatic aldehydes | Glacial acetic acid, Water, Reflux | N'-(Arylmethylene)-1H-indole-3-carbohydrazide | nih.gov |

Introduction of Azetidine (B1206935) Moieties

The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, onto an indole scaffold can lead to novel chemical entities with potential biological activities. The synthesis of azetidin-2-ones, also known as β-lactams, often proceeds through the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534).

A general strategy to introduce an azetidine moiety starting from an indole carbohydrazide involves a two-step process. First, the indole carbohydrazide is condensed with an aromatic aldehyde to form a Schiff base (an N'-arylmethylene-1H-indole-3-carbohydrazide). Subsequently, this Schiff base undergoes a cyclization reaction with chloroacetyl chloride in a suitable solvent like dioxane, with triethylamine acting as a base to neutralize the HCl generated. This [2+2] cycloaddition reaction results in the formation of a 3-chloro-4-aryl-1-(1H-indole-3-carboxamido)azetidin-2-one derivative. researchgate.net

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|

| Indole carbohydrazide derivative | 1. Aromatic aldehyde, Ethanol, reflux 2. Chloroacetyl chloride, Triethylamine, Dioxane, reflux | Schiff base → N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl)indole-carboxamide | researchgate.net | | N'-benzylidene-2-(1H-pyrrol-1-yl) Acetohydrazide | Chloroacetylchloride, Triethylamine, Ethanol, reflux | Azetidine-2-one derivative | jmchemsci.com |

Advanced Synthetic Approaches and Reaction Optimizations

Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have driven the development of more environmentally friendly synthetic methods. For indole derivatives, ultrasound and microwave irradiation have emerged as powerful tools to promote reactions, often leading to shorter reaction times, higher yields, and reduced solvent usage.

Ultrasound-assisted synthesis has been successfully employed for the preparation of various indole derivatives. researchgate.net For example, the synthesis of 3-pyrazolyl indoles has been achieved through a cyclocondensation reaction in water, a green solvent, facilitated by PEG-400. This approach avoids the use of toxic hydrazine. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also been extensively used for the efficient synthesis of indole-containing compounds. This technique can significantly accelerate reactions such as the synthesis of 3-(3-oxoaryl) indole derivatives via a microwave-assisted Michael addition in the presence of a Lewis acid catalyst under solvent-free conditions. openmedicinalchemistryjournal.com The synthesis of N-arylated indoles has also been achieved through microwave-assisted protocols. openmedicinalchemistryjournal.com These methods offer significant advantages over conventional heating by providing rapid and uniform heating, which can lead to cleaner reactions and improved yields. openmedicinalchemistryjournal.com

| Reaction Type | Green Technology | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Synthesis of 3-pyrazolyl indoles | Ultrasound | Water, PEG-400, reflux | Avoids toxic hydrazine, reusable aqueous medium | researchgate.net |

| Michael addition for 3-(3-oxoaryl) indoles | Microwave | ZrCl4, solvent-free, 280 W | High yield, solvent-free | openmedicinalchemistryjournal.com |

| N-arylation of indoles | Microwave | Various catalysts and conditions | Rapid synthesis, high yields | openmedicinalchemistryjournal.com |

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This approach is highly atom-economical and allows for the rapid generation of diverse chemical scaffolds. The indole nucleus is a common component in MCRs, leading to a wide array of heterocyclic compounds.

One example is the one-pot, three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones, catalyzed by piperidine and p-methyl benzenesulfonic acid, to produce highly functionalized bis-indoles. nih.gov This protocol is noted for its operational simplicity and environmental sustainability. nih.gov Another strategy involves the Ugi-tetrazole four-component reaction of anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide, followed by an acidic ring closure to yield 2-tetrazolo substituted indoles. rsc.org

Furthermore, indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, can be assembled through a multicomponent reaction of indole, formaldehyde, and an amino hydrochloride. rsc.org The modular nature of MCRs makes them particularly valuable for creating libraries of compounds for biological screening. nih.gov

| MCR Type | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Three-component | Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-methyl benzenesulfonic acid | Functionalized bis-indoles | nih.gov |

| Ugi-tetrazole/Ring closure | Anilines, Isocyanides, 2,2-Dimethoxyacetaldehyde, TMSN3 | Acidic workup | 2-Tetrazolo substituted indoles | rsc.org |

| Three-component | Indole, Formaldehyde, Amino hydrochloride | Acetic acid | Indole-fused oxadiazepines | rsc.org |

Catalytic Approaches in Indole Derivatization (e.g., CAN as catalyst)

Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and efficient catalyst for a variety of organic transformations, including those involving indole derivatives. CAN can act as a one-electron oxidant or a Lewis acid, facilitating a range of reactions under mild conditions.

CAN has been employed as a catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles from benzoin (B196080) or benzil, aromatic aldehydes, and ammonium acetate. ias.ac.in This method is advantageous due to its simple work-up, high yields, and short reaction times. ias.ac.in In the context of indole chemistry, CAN on silica (B1680970) gel has been used for the reaction of N-methylindole, leading to the formation of 2,2-bis(N-methyl-3'-indolyl)-N-methylindoxyl. researchgate.net This reaction highlights the dual nature of CAN as both an oxidant and a nitrating agent, with silica gel moderating its reactivity. researchgate.net

The catalytic activity of CAN also extends to the azidation of 1,2-anhydro sugars in a regio- and stereoselective manner, showcasing its utility in carbohydrate chemistry which can be conceptually extended to other heterocyclic systems. nih.gov The use of CAN in multicomponent reactions for the synthesis of fully substituted indeno[1,2-b]pyridines further demonstrates its broad applicability as a catalyst in heterocyclic synthesis. researchgate.net

| Reaction | Substrates | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Synthesis of Triaryl-1H-imidazoles | Benzoin/Benzil, Aromatic aldehyde, Ammonium acetate | Ceric ammonium nitrate (10 mol%) | Ethanol-water, 65°C | 2,4,5-Triaryl-1H-imidazole | ias.ac.in |

| Dimerization/Oxidation of N-methylindole | N-methylindole | CAN on SiO2 | CH3CN/THF, 60°C | 2,2-bis(N-methyl-3'-indolyl)-N-methylindoxyl | researchgate.net |

| Synthesis of Indeno[1,2-b]pyridines | 1,3-Indandione, Propiophenone, Aromatic aldehyde, Ammonium acetate | Ceric ammonium nitrate (10 mol%) | Ethanol, Room temperature | Fully substituted indeno[1,2-b]pyridine | researchgate.net |

Coordination Chemistry: Formation of Metal Complexes with this compound Ligands

This compound and its derivatives are effective ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen). These ligands can coordinate with various transition metal ions to form stable metal complexes with diverse geometries and potential applications.

The coordination behavior of similar indole-based hydrazone ligands has been studied extensively. For example, N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide has been shown to form octahedral complexes with Fe(III), Co(II), and Cu(II) ions. researchgate.net In these complexes, the ligand coordinates to the metal center through the carbonyl oxygen and the azomethine nitrogen. researchgate.net The resulting complexes are typically non-electrolytes and are soluble in polar organic solvents like DMSO and DMF. researchgate.net

Spectroscopic techniques such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for characterizing these metal complexes. bohrium.comuobaghdad.edu.iq Infrared spectroscopy is particularly useful for determining the coordination mode of the ligand, as shifts in the vibrational frequencies of the C=O and C=N bonds upon complexation provide direct evidence of their involvement in bonding to the metal ion. researchgate.net The geometry of the complexes can be inferred from electronic spectra and magnetic moment data. For instance, tetrahedral, square planar, and octahedral geometries have been identified for various metal complexes of indole-derived Schiff base ligands. bohrium.comuobaghdad.edu.iq

| Ligand | Metal Ion(s) | Coordination Sites | Geometry | Reference |

|---|---|---|---|---|

| N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide | Fe(III), Co(II), Cu(II) | Carbonyl O, Azomethine N | Octahedral | researchgate.net |

| 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol | Ni(II), Pd(II), Fe(III), Pt(IV) | Not specified | Tetrahedral (Ni), Square Planar (Pd), Octahedral (Fe, Pt) | bohrium.comuobaghdad.edu.iq |

| 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol | Pt(IV), Re(V), Pd(II), Co(II), Ni(II), Cu(II) | Bidentate | Various | researchgate.net |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is a fundamental technique for determining the hydrogen framework of a molecule. In the case of N'-acetyl-1H-indole-3-carbohydrazide, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of these signals provide valuable structural information.

For comparison, the ¹H NMR data for a related compound, N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide, reveals key signals corresponding to the indole (B1671886) and hydrazide moieties. In this analogue, the indole NH proton typically appears as a singlet at a high chemical shift (around 11.45 ppm), while the CONH proton also presents as a singlet (around 11.76 ppm). The aromatic protons of the indole ring and the substituted benzene (B151609) ring would appear in the aromatic region (approximately 7.15-8.35 ppm), with their specific multiplicities and coupling constants providing information about their relative positions.

Table 1: Representative ¹H NMR Data for a Related Indole Carbohydrazide (B1668358) Derivative

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Indole-NH | ~11.5 | Singlet |

| CONH | ~11.8 | Singlet |

| Aromatic CH | ~7.0 - 8.4 | Multiplet |

| Acetyl CH₃ | ~2.0 - 2.5 | Singlet |

Note: The data presented is based on analogous structures and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

While specific ¹³C NMR data for this compound is not available in the searched literature, analysis of similar indole structures, such as 1-acetyl-1H-indole-3-carbaldehyde, can provide expected chemical shift ranges. The carbonyl carbons of the amide and acetyl groups would be expected to resonate at the downfield end of the spectrum (typically 160-180 ppm). The carbons of the indole ring would appear in the aromatic region (approximately 110-140 ppm), and the methyl carbon of the acetyl group would be found in the upfield region (around 20-30 ppm).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Based on Analogous Structures

| Carbon | Expected Chemical Shift (δ) in ppm |

|---|---|

| C=O (Amide) | 160 - 175 |

| C=O (Acetyl) | 165 - 180 |

| Indole C | 110 - 140 |

| CH₃ (Acetyl) | 20 - 30 |

Note: These are estimated ranges based on data from similar compounds.

Multinuclear NMR Studies

In addition to ¹H and ¹³C NMR, multinuclear NMR studies can provide further structural insights, particularly by examining nuclei such as ¹⁴N or ¹⁵N. Given that this compound contains three nitrogen atoms, ¹⁵N NMR spectroscopy, although less common due to lower natural abundance and sensitivity, could provide direct information about the electronic environment of each nitrogen atom. This would help to distinguish between the indole nitrogen and the two hydrazide nitrogens. However, no specific multinuclear NMR studies for this compound were identified in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of intact molecular ions into the gas phase.

For this compound, an ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₁N₃O₂, the theoretical exact mass of the neutral molecule is 217.0851 g/mol . Therefore, the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 218.0929. The detection of this ion would confirm the molecular weight of the compound. Additionally, adducts with other cations, such as sodium [M+Na]⁺, might also be observed.

Table 3: Expected ESI-MS Data for this compound

| Ion | Expected Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | ~218.09 |

| [M+Na]⁺ | ~240.07 |

Note: These values are calculated based on the molecular formula and serve as expected results.

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In EIMS, the sample is bombarded with high-energy electrons, typically 70 eV, causing ionization and fragmentation. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the EIMS spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Furthermore, a characteristic fragmentation pattern would emerge, providing valuable structural information. Key fragmentations would likely involve the cleavage of the amide and hydrazide bonds. Expected fragments would include ions corresponding to the indole-3-carbonyl moiety and the acetylhydrazide side chain, as well as further fragmentation of the indole ring itself. While EIMS is a standard method for the structural elucidation of such organic molecules, specific experimental EIMS data for this compound are not extensively detailed in currently available scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the m/z value to a very high degree of precision (typically to four or more decimal places). This precision allows for the calculation of the exact molecular formula from the measured mass.

For this compound (C₁₁H₁₁N₃O₂), HRMS would be used to confirm its elemental composition by providing an exact mass that can be distinguished from other potential formulas with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion, for instance, would be compared against the experimentally measured value. A close correlation between the theoretical and experimental mass (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. Specific HRMS data for this compound is not widely reported, but this technique remains a critical tool for the unambiguous confirmation of its identity in synthesis and analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of spectra from closely related indole carbohydrazide derivatives allows for the prediction of these key vibrational frequencies. For instance, the N-H stretching vibrations of the indole ring and the hydrazide moiety are expected to appear as distinct bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) groups of the amide and hydrazide functions would produce strong absorption bands, typically in the range of 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indole ring would also be present.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole & Hydrazide) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, CH₃) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

Data compiled based on typical values for related indole and hydrazide compounds found in scientific literature. nih.govnih.govderpharmachemica.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study would provide unequivocal proof of its molecular structure and offer insights into its solid-state conformation, including the planarity of the indole ring and the orientation of the acetylhydrazide side chain. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

The molecular formula for this compound is C₁₁H₁₁N₃O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. For novel synthesized compounds, a close agreement (typically within ±0.4%) between the found and calculated values is considered strong evidence of the compound's identity and purity. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 60.82 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.11 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.35 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.73 |

| Total | | | | 217.228 | 100.00 |

Experimental data from related indole carbohydrazide derivatives consistently show a strong correlation between the found and calculated elemental percentages, validating their proposed structures. nih.govmdpi.com

Computational and Theoretical Investigations in Chemical Biology

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target, offering insights into the binding mode and affinity.

For derivatives of the indole (B1671886) carbohydrazide (B1668358) class, molecular docking studies have been instrumental in understanding how these compounds interact with the active sites of various biological targets. For instance, studies on antimicrobial derivatives have revealed potential binding modes within target proteins. nih.gov Docking simulations of N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides, which share a core hydrazide structure, identified key hydrogen bonding and hydrophobic interactions within the active sites of microbial enzymes. nih.gov Similarly, docking studies on (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides incorporating a 1H-indole-3-carbohydrazide moiety have been used to explore interactions with anti-apoptotic proteins like Bcl-2, a key target in cancer therapy. nih.gov These studies predict that the indole NH and carbohydrazide groups are often crucial for forming hydrogen bonds with amino acid residues in the receptor's binding pocket, anchoring the ligand and contributing to its binding affinity. nih.govnih.gov

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative prediction of how strongly a ligand binds to a protein. Lower binding energy values typically indicate a more stable and favorable interaction.

Table 1: Representative Molecular Docking Findings for Indole Carbohydrazide Derivatives

| Compound Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Indole-based Glyoxylamides | Bacterial/Fungal Proteins | Hydrogen bonding via carbonyl and NH groups of the glyoxylamide and hydrazide linkers. | nih.gov |

| 2-Oxindolin-3-ylidene-indole-3-carbohydrazides | Bcl-2 (Anti-apoptotic protein) | Hydrogen bonds involving the indole NH, carbohydrazide linker, and oxindole (B195798) moiety. | nih.gov |

| N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides | Caspase-3 (Apoptotic protein) | Interactions with key residues to promote an active conformation of the enzyme. | nih.govresearchgate.net |

The insights gained from molecular docking are fundamental to the rational design of new derivatives. By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can strategically modify the lead compound, N'-acetyl-1H-indole-3-carbohydrazide, to enhance its activity. For example, if docking studies show a vacant hydrophobic pocket near a part of the bound ligand, adding a suitable hydrophobic group (like a benzyl (B1604629) or chloro-phenyl group) to that position could lead to a new derivative with improved binding and, consequently, greater biological potency. nih.govmdpi.com

This strategy has been applied to develop indole carbohydrazide derivatives as potential anticancer agents. mdpi.com By observing the binding mode of a parent compound, researchers can design modifications—such as adding substituted benzyl groups—to optimize interactions with the target protein, leading to derivatives with significantly higher cytotoxicity against cancer cell lines. researchgate.netmdpi.com This iterative process of docking, synthesis, and biological testing is a cornerstone of modern structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models correlate physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined biological activities. For a series of indole carbohydrazide derivatives, this involves calculating various parameters for each molecule, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume). These parameters are then statistically correlated with a biological response, such as the half-maximal inhibitory concentration (IC50) against a cancer cell line or an enzyme. nih.gov

A successful QSAR model can be represented by a mathematical equation that quantitatively describes how changes in the structural parameters affect the biological activity. However, in some series of N-Substituted indole carbohydrazide derivatives, analysis of general physicochemical parameters did not show a significant correlation with the observed antiplatelet aggregation activity, suggesting that more complex interactions or multiple receptor targets might be involved. nih.gov

The primary goal of QSAR analysis is to identify the key molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors provide valuable information about the features that are either favorable or detrimental to the desired activity. For example, a QSAR study might reveal that high lipophilicity and the presence of an electron-withdrawing group at a specific position on the indole ring are positively correlated with anticancer activity. researchgate.net This information directly guides the design of new compounds by highlighting the structural features that should be included or modified to maximize potency. nih.govresearchgate.net

In Silico Prediction of Pharmacokinetic Properties

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods allow for the early prediction of these properties, helping to identify and filter out compounds that are likely to fail in later stages of drug development. researchgate.net

Computational models can predict a range of ADME properties for this compound and its derivatives. These predictions are typically based on the compound's structure and physicochemical properties. researchgate.netjaptronline.com

Key predicted properties include:

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

Lipophilicity (logP): A measure of a compound's solubility in fats versus water, which influences absorption and distribution. A value not larger than 5 is generally preferred for good oral bioavailability. japtronline.com

Water Solubility (logS): Affects how a drug is formulated and absorbed.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to interfere with the metabolism of other drugs.

Drug-likeness: Evaluates the compound based on common structural features found in known drugs, often using rules such as Lipinski's Rule of Five.

Table 2: Illustrative In Silico ADME Predictions for Indole-Based Compounds

| Property | Predicted Outcome for Drug-like Indole Derivatives | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good potential for oral administration. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low / Non-permeant | Suggests the compound is less likely to cause central nervous system side effects. |

| Lipophilicity (logP) | < 5 | Falls within the range for good oral bioavailability. japtronline.com |

| Drug-likeness (e.g., Lipinski's Rule) | No violations | The molecule possesses physicochemical properties common to most oral drugs. |

| CYP Enzyme Inhibition | Predicted as non-inhibitor of major isoforms | Lower likelihood of causing adverse drug-drug interactions. |

These in silico predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound and its analogs, helping to prioritize which compounds should be advanced for more resource-intensive experimental testing. researchgate.net

Biological Activity and Mechanistic Studies Excluding Clinical Data, Dosage, Safety

Anticancer and Anti-proliferative Activities

N'-acetyl-1H-indole-3-carbohydrazide and its related analogues have shown notable effects against the proliferation of several cancer cell lines. The primary mechanisms underlying this activity involve the induction of programmed cell death (apoptosis) and the inhibition of key proteins that regulate cell cycle and survival.

Derivatives of indole-3-carbohydrazide have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides demonstrated moderate to high cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines mdpi.com. Similarly, new indole-based 1,3,4-oxadiazoles have shown significant anticancer activity against human colorectal carcinoma (HCT116), human lung adenocarcinoma (A549), and human melanoma (A375) cell lines nih.gov. Another study on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives reported cytotoxic activity against various cancer cell lines, with one derivative showing particular selectivity for colon cancer (COLO 205) and melanoma (SK-MEL-5) cells rsc.org.

The anticancer effects of indole (B1671886) derivatives are often linked to their ability to induce apoptosis. Apoptosis is a regulated process of cell death characterized by a series of biochemical events leading to distinct morphological changes. One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process nih.gov.

Studies on related indole compounds, such as Indole-3-carbinol (I3C), have shown the induction of apoptosis in lung cancer cells (A549) through the activation of the caspase-8 pathway nih.gov. This process involves the cleavage of procaspases (inactive precursors) into their active forms. For example, I3C treatment leads to the cleavage of procaspase-8, -9, and -3, which are critical steps in initiating and executing apoptosis nih.gov. Similarly, certain N-alkylindole-isatin conjugates have been shown to provoke apoptosis in breast cancer cells nih.govresearchgate.net. Further mechanistic studies on a specific indole-based 1,3,4-oxadiazole (B1194373) demonstrated a significant enhancement of apoptosis in HCT116 cells nih.gov.

The pro-apoptotic activity of these compounds is often mediated by their interaction with specific proteins that regulate cell death and proliferation. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with some members (like Bcl-2 and Bcl-xL) being anti-apoptotic and others being pro-apoptotic. Overexpression of anti-apoptotic Bcl-2 proteins is a common feature of many cancers, allowing them to evade apoptosis.

Several indole-based compounds have been designed as inhibitors of these anti-apoptotic proteins. For example, a series of novel isatin (B1672199)–indole conjugates were developed as potential inhibitors of Bcl-2 and Bcl-xL to combat colorectal cancer nih.gov. In another study, N-alkylindole-isatin hybrids demonstrated inhibitory action against the anti-apoptotic Bcl-2 protein nih.govresearchgate.net. The inhibition of these proteins disrupts the balance, favoring apoptosis and leading to cancer cell death. In addition to Bcl-2 family proteins, other targets such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression, have also been identified as being inhibited by these types of compounds nih.govresearchgate.net.

Antimicrobial Activities

In addition to anticancer properties, various indole derivatives have been investigated for their potential to combat microbial infections. These studies have revealed a broad spectrum of activity against both bacteria and fungi.

Hydrazide-containing compounds and indole derivatives have demonstrated notable antibacterial properties. For instance, certain compounds have shown significant activity against the Gram-positive bacterium Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections researchgate.netnih.govmarquette.edu. The activity has also been observed against Bacillus subtilis researchgate.netfrontiersin.org.

The efficacy of these compounds extends to Gram-negative bacteria as well. Studies have reported inhibitory activity against Escherichia coli and Pseudomonas aeruginosa, which are common causes of various infections researchgate.netnih.gov. The ability of these compounds to act against a wide range of bacteria highlights their potential as broad-spectrum antibacterial agents.

The antimicrobial spectrum of indole and hydrazide derivatives also includes activity against pathogenic fungi. Candida albicans is a common opportunistic fungal pathogen in humans, capable of causing infections ranging from superficial to life-threatening researchgate.netnih.gov. Several studies have highlighted the potential of hydrazide-based compounds as antifungal agents against C. albicans nih.govresearchgate.net. Research has shown that certain compounds can inhibit the growth of C. albicans and may also be effective against drug-resistant clinical isolates nih.gov. The antifungal activity of some natural compounds like surfactins, produced by Bacillus subtilis, has also been noted against Candida albicans frontiersin.org. Another natural coumarin, scopoletin, has demonstrated antifungal activity against Candida species, suggesting that diverse chemical structures can exhibit this property frontiersin.org.

Exploration of Antimicrobial Mechanisms (e.g., Cell Membrane Disruption)

The antimicrobial potential of compounds based on the indole carbohydrazide (B1668358) scaffold is an area of active investigation. Studies on related indole derivatives suggest that a key mechanism of their antimicrobial action involves the disruption of bacterial cell membranes. For instance, certain indole-3-carboxamido-polyamine conjugates have been shown to target and perturb the bacterial membrane. nih.gov One particular analogue demonstrated the ability to disrupt the membrane integrity of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane perturbation is considered a potential mechanism for both their intrinsic antimicrobial effects and their ability to potentiate the action of conventional antibiotics. nih.gov

The chemical properties of the hydrazide structure contribute to its biological activities. The presence of the toxophoric N-C=O linkage is a feature of many compounds with pharmacological effects, including antimicrobial action. nih.gov Furthermore, incorporating lipophilic characteristics into hydrazide-based molecules can enhance their biological activity by facilitating diffusion across the lipid-rich bacterial cell wall, supporting the hypothesis of membrane interaction as a primary mechanism. nih.gov

Antiplatelet Aggregation Activity

Derivatives of indole carbohydrazide have demonstrated significant antiplatelet aggregation activity, a crucial factor in preventing thrombotic disorders. nih.govnih.gov The indole ring is a versatile scaffold that has been utilized in the design of various agents with antiplatelet effects. researchgate.netmdpi.com Research has focused on synthesizing and evaluating novel substituted indole carbohydrazides for their ability to inhibit platelet aggregation induced by various physiological agonists. nih.govnih.govresearchgate.net

In a key study, a series of sixteen indole acylhydrazone derivatives were synthesized and tested for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen. nih.govnih.govresearchgate.net The results indicated that specific substitutions on the indole ring significantly influenced the inhibitory activity.

Several compounds from this series showed potent and, in some cases, complete inhibition of platelet aggregation, particularly when induced by arachidonic acid and collagen. nih.govnih.gov For example, within the 3-substituted indole series, compound 3m achieved 100% inhibition of collagen-induced aggregation. nih.govnih.govresearchgate.net Additionally, compounds 3f and 3i produced 97% inhibition against aggregation induced by collagen and arachidonic acid, respectively. nih.govnih.govresearchgate.net In a parallel series of 2-substituted indoles, compounds 6g and 6h were the most potent, each causing 100% inhibition of platelet aggregation induced by AA and collagen, respectively. nih.govnih.govresearchgate.net These findings highlight the potential of the indole carbohydrazide framework as a source of powerful antiplatelet agents.

Table 1: Inhibition of Platelet Aggregation by Indole Carbohydrazide Derivatives

| Compound ID | Indole Substitution Position | Inducing Agonist | Inhibition (%) |

|---|---|---|---|

| 3f | 3-substituted | Collagen | 97 |

| 3i | 3-substituted | Arachidonic Acid (AA) | 97 |

| 3m | 3-substituted | Collagen | 100 |

| 6g | 2-substituted | Arachidonic Acid (AA) | 100 |

| 6h | 2-substituted | Collagen | 100 |

Data sourced from studies on N-substituted indole carbohydrazide derivatives. nih.govnih.govresearchgate.net

Anti-inflammatory and Analgesic Potential

The N-acylhydrazone functional group, a core component of this compound, is recognized as a pharmacophore in molecules with anti-inflammatory properties. nih.govnih.gov Studies on related indole-based N-acylhydrazone derivatives have substantiated this potential. For instance, the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has demonstrated significant in vivo anti-inflammatory activity. nih.govnih.gov

In a carrageenan-induced peritonitis model, JR19 significantly reduced leukocyte migration by 52-59%. nih.govnih.gov This inhibition of inflammatory cell migration was further confirmed in a subcutaneous air pouch assay, where a 66% reduction was observed. nih.gov The compound also showed analgesic properties, particularly in the inflammatory phase of the formalin-induced pain test, where it reduced the pain response by 39%. nih.govnih.gov Mechanistic studies suggest that the anti-inflammatory effect of JR19 involves the nitric oxide (NO) pathway, specifically impacting iNOS and sGC, and the modulation of key inflammatory cytokines, including a significant decrease in the levels of IL-6, TNF-α, IL-17, and IFN-γ. nih.govnih.gov

Antioxidant Activity

Indole derivatives, including those with a carbohydrazide moiety, are recognized for their antioxidant potential. The indole nucleus is a feature of melatonin, a well-known potent antioxidant. nih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of a compound. nih.gov DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, becomes a stable diamagnetic molecule, a change that can be measured spectrophotometrically. nih.govnih.gov

Numerous studies on compounds containing N-acylhydrazone and indole structures have demonstrated their efficacy in the DPPH assay. For example, various coumarin N-acylhydrazone derivatives have been tested, with some showing excellent antioxidant activity, comparable to standard antioxidants like quercetin. mdpi.com Similarly, a series of 3-acylhydrazono-4-hydroxycoumarins were found to have significant scavenging effects on the DPPH radical. nih.gov The antioxidant potential of 3-substituted-2-oxindoles has also been shown to be concentration-dependent in DPPH assays. nih.gov These collective findings suggest that the this compound structure possesses the necessary chemical features to act as an effective free radical scavenger.

Lipid peroxidation is a key process in oxidative cell damage, where free radicals attack lipids, leading to a chain reaction of degradation. Antioxidants can interrupt this process, offering protection. researchgate.net Assays that measure the inhibition of lipid oxidation, such as the AAPH-induced linoleic acid oxidation model, are used to quantify this protective effect. nih.gov

Studies on related structures indicate a strong potential for LPO inhibition. A series of 3-acylhydrazono-4-hydroxycoumarins were found to effectively inhibit AAPH-induced lipid peroxidation, with many of the tested compounds showing higher activity than the reference compound, trolox. nih.gov In another study, long-chain N-acylethanolamines demonstrated an inhibitory effect on the non-enzymatic, iron-induced free radical oxidation of lipids in mitochondria, further supporting the membrane-protective properties of such acyl derivatives. nih.gov This evidence suggests that this compound and its analogues could function as effective inhibitors of lipid peroxidation.

Antiviral Activities (including Anti-HIV)

Derivatives of indole-3-carbohydrazide have been a subject of interest in the search for novel antiviral agents. Research has shown that modifications of the indole nucleus can lead to compounds with significant activity against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

One study reported the synthesis of N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives and their evaluation as HIV-1 inhibitors. scielo.br Among the synthesized compounds, N-(3-nitro)phenylsulfonyl-3-acetylindole benzoyl hydrazone and N-(3-nitro)phenylsulfonyl-3-acetyl-6-methylindole benzoyl hydrazone demonstrated potent anti-HIV-1 activity, with EC50 values of 0.26 and 0.31 μg/mL, respectively. scielo.br The therapeutic index (TI) for these compounds was greater than 769.23 and 645.16, respectively, indicating a high degree of selectivity. scielo.br Structure-activity relationship (SAR) studies suggested that the presence of a methyl group as the R3 substituent and a hydrogen group as the R2 substituent could lead to more potent compounds. scielo.br

Another series of N-arylsulfonyl-3-acetylindole analogs were synthesized and evaluated for their anti-HIV-1 activity. researchgate.net N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole emerged as the most potent compounds, with EC50 values of 0.36 and 0.13 microg/mL, and TI values of >555.55 and 791.85, respectively. researchgate.net This study highlighted that the introduction of an acetyl group at the 3-position of N-arylsulfonyl-6-methylindoles could significantly enhance anti-HIV-1 potency. researchgate.net

Furthermore, indolyl glyoxamide derivatives have been synthesized and screened as HIV-1 inhibitors. researchgate.net Two compounds, 3e and 3h, showed potent anti-HIV-1 activity with EC50 values of 6.83 and 4.35 µg/mL, and TI values of >27.15 and 49.45, respectively. researchgate.net The SAR analysis indicated that the presence and position of a halogen atom as the R(3) substituent were important for their activity. researchgate.net

In the context of other viral infections, a derivative of indol-3-carboxylic acid, specifically the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, exhibited a significant antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru It demonstrated a high selectivity index (SI) of 78.6, with an IC50 value of 1.84 μM (1.06 μg/mL). nih.govactanaturae.ru The compound was also found to inhibit syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov

The HIV-1 envelope glycoprotein gp120, crucial for viral entry into host cells, has been identified as a potential target for indole derivatives. nih.gov Molecular docking and dynamics studies have been employed to understand the interaction between indole derivatives and the gp120 binding pocket, aiming to guide the design of novel HIV-1 inhibitors. nih.gov

Table 1: Anti-HIV-1 Activity of Indole Derivatives

| Compound | Structure | EC50 (μg/mL) | TI |

|---|---|---|---|

| N-(3-nitro)phenylsulfonyl-3-acetylindole benzoyl hydrazone | Not provided in search results | 0.26 scielo.br | >769.23 scielo.br |

| N-(3-nitro)phenylsulfonyl-3-acetyl-6-methylindole benzoyl hydrazone | Not provided in search results | 0.31 scielo.br | >645.16 scielo.br |

| N-phenylsulfonyl-3-acetyl-6-methylindole | Not provided in search results | 0.36 researchgate.net | >555.55 researchgate.net |

| N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole | Not provided in search results | 0.13 researchgate.net | 791.85 researchgate.net |

| Indolyl glyoxamide derivative 3e | Not provided in search results | 6.83 researchgate.net | >27.15 researchgate.net |

| Indolyl glyoxamide derivative 3h | Not provided in search results | 4.35 researchgate.net | 49.45 researchgate.net |

Antimalarial Activities

The indole scaffold has been identified as a promising starting point for the development of new antimalarial agents. An N-acetamide indole hit class was discovered from a screen of the Janssen Jumpstarter library against Plasmodium falciparum. nih.gov Optimization of this chemotype led to the development of WJM664, a frontrunner analog with potent asexual stage activity and high metabolic stability. nih.gov This compound was found to inhibit gamete development and block parasite transmission to mosquitoes. nih.gov However, it showed low efficacy in a Plasmodium berghei mouse model, which was attributed to species differentiation in the target protein, PfATP4, and moderate systemic exposure. nih.gov

Structure-activity relationship (SAR) studies on N-acetamide indoles revealed that bulky substituents on the nitrogen of the acetamide group, such as trifluoromethyl, ethyl, isopropyl, trifluoroethyl, and phenyl groups, led to a loss of activity (EC50 >10 μM). nih.gov An N-difluoromethyl group was found to be three-fold less active than the corresponding N-methyl analog. nih.gov These findings indicate that the size of the substituent at this position is critical for antimalarial activity. nih.gov

Antitubercular Activities

The indole nucleus is a key structural motif in a number of compounds with antitubercular properties. The global drug discovery program for tuberculosis has actively utilized the indole core to generate novel drug candidates with various mechanisms of action. mdpi.com

A series of N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Several of these compounds exhibited significant activity, with minimum inhibitory concentrations (MIC) ranging from 50-100 μg/mL, which was comparable to or better than the first-line drug pyrazinamide (>100 μg/mL). researchgate.net

In another study, novel pyrazole-4-carboxamide derivatives were synthesized and tested for their antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com Some of the synthesized compounds showed reasonably effective antitubercular activity. japsonline.com

Furthermore, a study on 4-methyl-7-substituted coumarin hybrids identified several compounds with potent anti-tuberculous activity. nih.gov Structure-activity relationship studies suggested that the presence of electron-withdrawing substituents was beneficial for the antitubercular activity of these compounds. nih.gov

Natural products containing fused-nitrogen heterocycles, including indoles, have also been a source of antitubercular agents. mdpi.com For instance, globospiramine, a spirobisindole alkaloid, has shown antitubercular activity with a MIC90 of 5.5 µM against M. tuberculosis H37Rv. mdpi.com

Anticonvulsant Activity

The amide functional group is a key feature in several anticonvulsant drugs. nih.gov Research into novel anticonvulsant agents has explored various derivatives containing this moiety. A series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. nih.gov N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide were found to have potent anticonvulsant activity with ED50 values of 22.0, 23.3, and 20.5 mg/kg, respectively. nih.gov These compounds also showed a favorable protective index and lower toxicity compared to the standard drug valproate. nih.gov

In a different study, a library of N-1', N-3'-disubstituted spirohydantoins, which are structural mimics of phenytoin, were synthesized and tested for their anticonvulsant activity in a pilocarpine model of temporal lobe epilepsy. nih.gov Compound 5c from this series demonstrated the best anticonvulsant activity, completely preventing the precursor events of motor seizures. nih.gov Structure-activity relationship analysis indicated that alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3' position and a 4-nitrophenyl group at the N-1' position were desirable for activity. nih.gov

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase (5-LOX) Inhibition)

Lipoxygenases (LOXs) are enzymes involved in the metabolism of poly-unsaturated fatty acids to produce inflammatory signaling molecules. nih.gov A series of carboxamide derivatives of 6- and 7-substituted coumarins were synthesized and investigated as inhibitors of soybean lipoxygenase (LOX). nih.gov Compounds 4a and 4b from this series were identified as potent LOX inhibitors. nih.gov

In a separate study, novel anacardic acid derivatives were screened as modulators of human 5-lipoxygenase (5-LOX) activity. nih.gov Interestingly, a salicylate derivative, 23a, was identified as a potent activator of human 5-LOX. nih.gov Kinetic analysis revealed a non-essential activation of linoleic acid conversion with a KA of 8.65 μM. nih.gov In contrast, a comparable derivative, 23d, acted as a mixed-type inhibitor of linoleic acid conversion. nih.gov These findings suggest the presence of an allosteric binding site in human 5-LOX that can be targeted to either activate or inhibit the enzyme's activity. nih.gov

Investigation of Neuro-inflammation Modulation Potential

Based on the conducted search, no studies were found that specifically investigated the neuro-inflammation modulation potential of this compound or its direct derivatives.

Exploration of Other Biological Effects (e.g., Antidepressant, Anthelmintic, Antidiabetic, Trypanocidal, Antischistosomiasis)

The indole nucleus is a common feature in many pharmacologically active compounds, and derivatives of this compound have been explored for a variety of other biological activities.

Antidepressant Activity: The indole structure is present in the neurotransmitter serotonin, making it a key scaffold for the development of antidepressant drugs. nih.gov A series of arylidenehydrazides were synthesized by reacting 3-phenyl-5-sulfonamido-indole-2-carboxylic acid hydrazide with different aromatic aldehydes, and these compounds were evaluated for their antidepressant activity. nih.gov Additionally, a series of N-(indole-3-ylglyoxyl) dopamine derivatives were synthesized, with N-(5-chloroindole-3-ylglyoxylyl) dopamine showing good antidepressant activity. nih.gov

Antidiabetic Activity: Indole derivatives have been investigated for their potential as antidiabetic agents. nih.gov One study evaluated a new isatin derivative, N'-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide, for its antidiabetic effect in alloxan-induced diabetic rats. ijpbs.com At a dose of 50 mg/kg, this compound caused a significant reduction in blood glucose levels and showed improvements in oral glucose tolerance, body weight, and serum lipid profiles, comparable to the standard drug glibenclamide. ijpbs.com

Trypanocidal Activity: New carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The study found that the 4-carbohydrazide derivatives displayed varying profiles of activity against both trypomastigote and amastigote forms of the parasite. nih.gov

Anthelmintic and Antischistosomiasis Activities: Based on the conducted search, no studies were found that specifically investigated the anthelmintic or antischistosomiasis activities of this compound or its direct derivatives.

Table 2: Other Biological Activities of Indole Derivatives

| Activity | Compound Class/Derivative | Key Findings |

|---|---|---|

| Antidepressant | Arylidenehydrazides from 3-phenyl-5-sulfonamido-indole-2-carboxylic acid hydrazide | Showed promising antidepressant activity. nih.gov |

| Antidepressant | N-(5-chloroindole-3-ylglyoxylyl) dopamine | Exhibited good antidepressant activity. nih.gov |

| Antidiabetic | N'-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide | Significantly reduced blood glucose in diabetic rats. ijpbs.com |

| Trypanocidal | Carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Showed activity against Trypanosoma cruzi. nih.gov |

Multi-Target-Directed Ligand (MTDL) Design Strategies